molecular formula C6H13ClN2 B13523269 (3R)-3-amino-4-methylpentanenitrilehydrochloride

(3R)-3-amino-4-methylpentanenitrilehydrochloride

Cat. No.: B13523269
M. Wt: 148.63 g/mol
InChI Key: QFJZCFLBTSQEGB-FYZOBXCZSA-N
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Description

(3R)-3-amino-4-methylpentanenitrilehydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3R) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-4-methylpentanenitrilehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor, which ensures the (3R) configuration.

    Reaction Steps: The precursor undergoes a series of reactions, including amination and nitrile formation, to yield the desired compound.

    Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures, with specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-4-methylpentanenitrilehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various amines, amides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R)-3-amino-4-methylpentanenitrilehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-3-amino-4-methylpentanenitrilehydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (3R)-3-amino-4-methylpentanenitrilehydrochloride include:

    (3S)-3-amino-4-methylpentanenitrilehydrochloride: The enantiomer with the opposite stereochemistry.

    3-amino-4-methylpentanenitrile: The non-chlorinated version of the compound.

    4-methylpentanenitrile: A simpler compound lacking the amino group.

Uniqueness

The uniqueness of this compound lies in its specific (3R) configuration, which can impart distinct chemical and biological properties compared to its enantiomer and other similar compounds. This stereochemistry can influence its reactivity, interaction with biological targets, and overall efficacy in various applications.

Properties

Molecular Formula

C6H13ClN2

Molecular Weight

148.63 g/mol

IUPAC Name

(3R)-3-amino-4-methylpentanenitrile;hydrochloride

InChI

InChI=1S/C6H12N2.ClH/c1-5(2)6(8)3-4-7;/h5-6H,3,8H2,1-2H3;1H/t6-;/m1./s1

InChI Key

QFJZCFLBTSQEGB-FYZOBXCZSA-N

Isomeric SMILES

CC(C)[C@@H](CC#N)N.Cl

Canonical SMILES

CC(C)C(CC#N)N.Cl

Origin of Product

United States

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